molecular formula C5H4N6O3 B7804427 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B7804427
M. Wt: 196.12 g/mol
InChI Key: NXXQKBAEUNCANE-UHFFFAOYSA-N
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Description

5-(4-Nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic aromatic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with a nitro group and an oxadiazole ring

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reactions: One common synthetic route involves a multicomponent reaction where 4-nitro-1H-pyrazole-5-carboxylic acid is reacted with thiosemicarbazide and acetic anhydride under reflux conditions to yield the desired oxadiazole derivative.

  • Cyclization Reactions: Another method involves cyclization of hydrazine derivatives with nitriles in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or further oxidized derivatives.

  • Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the amino group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in medicinal chemistry and material science. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific diseases. Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the amino group can form hydrogen bonds and ionic interactions. The specific pathways and targets depend on the biological context and the derivatives formed.

Comparison with Similar Compounds

  • 4-Nitro-1H-pyrazole: A simpler pyrazole derivative without the oxadiazole ring.

  • 1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole structures but different substituents.

  • Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles.

Uniqueness: 5-(4-Nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to its combination of nitro and oxadiazole functionalities, which confer unique chemical and biological properties not found in simpler pyrazole or oxadiazole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and industrial chemicals.

Biological Activity

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and antimicrobial effects.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a nitro group and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the nitro group through nitration reactions. The final compound is obtained through cyclization reactions under controlled conditions .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

Case Study:
In a study evaluating various oxadiazole derivatives for their cytotoxic effects against cancer cell lines, compound 5a (closely related to our compound) exhibited significant activity against HepG2 and MCF-7 cell lines with IC50 values of 35.58 µM and lower than those of established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
5aHepG235.58
10cHCT1165.55
DOXMCF74.17

The pyrazole moiety was found to be crucial for maintaining cytotoxic activity, suggesting that modifications to this part of the molecule could enhance efficacy .

2. Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Mechanism:
The nitro group in the compound may participate in redox reactions that modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

3. Antimicrobial Activity

The antimicrobial properties of related pyrazole and oxadiazole compounds have also been investigated.

Case Study:
In a study assessing the antibacterial activity of various derivatives, compounds structurally similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds containing both pyrazole and oxadiazole rings showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. For example, substituents at specific positions can enhance or diminish the cytotoxic effects against cancer cells .

Properties

IUPAC Name

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-5-10-9-4(14-5)3-2(11(12)13)1-7-8-3/h1H,(H2,6,10)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXQKBAEUNCANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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